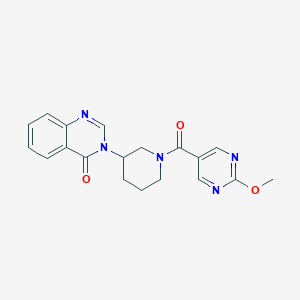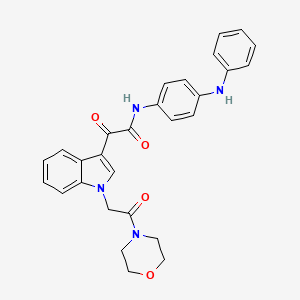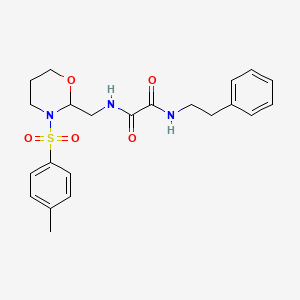
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C19H20N4O3. It is a quinazolinone derivative that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Research has identified heterocyclic derivatives, including quinazolinone moieties, that have significant anti-inflammatory activities. These compounds have been found to inhibit prostaglandin with effects comparable to celecoxib, a reference control, indicating their potential as anti-inflammatory agents (Fahmy et al., 2012).
Biofilm Inhibition
Quinazolinone derivatives have shown efficacy in inhibiting biofilm formation against both Gram-positive and Gram-negative bacteria. Specific analogues demonstrated low toxicity in human cells and inhibited biofilm formation efficiently in methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in addressing bacterial resistance through biofilm inhibition (Rasapalli et al., 2020).
Insecticidal Efficacy
Novel bis quinazolinone derivatives have been synthesized and tested for their insecticidal efficacy. The structural features and the insecticidal potential of these compounds highlight their application in pest control strategies, offering an alternative to traditional insecticides (El-Shahawi et al., 2016).
Antihypertensive Agents
Piperidine derivatives incorporating a quinazoline ring system have been prepared and evaluated for their antihypertensive activity. Certain compounds produced strong hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antimicrobial Activity
Pyridine derivatives, including those related to quinazolinone structures, have been synthesized and assessed for their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, showcasing the potential for development into antimicrobial agents (Patel et al., 2011).
Analgesic and Anti-inflammatory Activities
Synthesized 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been investigated for their analgesic and anti-inflammatory activities. Certain compounds showed potent activity, highlighting their potential as therapeutic agents for pain and inflammation management (Alagarsamy et al., 2011).
Eigenschaften
IUPAC Name |
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-19-20-9-13(10-21-19)17(25)23-8-4-5-14(11-23)24-12-22-16-7-3-2-6-15(16)18(24)26/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHKVRVGORXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)




![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)
